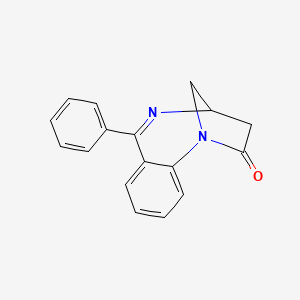
6-Phenyl-3,4-dihydro-2H-1,4-methano-1,5-benzodiazocin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenyl-3,4-dihydro-2H-1,4-methano-1,5-benzodiazocin-2-one is a complex organic compound that belongs to the class of benzodiazocines This compound is characterized by its unique structure, which includes a benzene ring fused to a diazocine ring system The presence of a phenyl group and a methano bridge further adds to its structural complexity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-3,4-dihydro-2H-1,4-methano-1,5-benzodiazocin-2-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted amine with a suitable carbonyl compound can lead to the formation of the desired benzodiazocine ring system. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield, reducing reaction time, and ensuring cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve these goals .
Analyse Des Réactions Chimiques
Types of Reactions
6-Phenyl-3,4-dihydro-2H-1,4-methano-1,5-benzodiazocin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl group and other substituents can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
6-Phenyl-3,4-dihydro-2H-1,4-methano-1,5-benzodiazocin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Phenyl-3,4-dihydro-2H-1,4-methano-1,5-benzodiazocin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its pharmacological activities, including antimicrobial and antihypertensive properties.
Pyridazine and Pyridazinone Derivatives: These compounds exhibit a wide range of biological activities, such as antimicrobial and anticancer properties.
Uniqueness
6-Phenyl-3,4-dihydro-2H-1,4-methano-1,5-benzodiazocin-2-one is unique due to its specific structural features, such as the methano bridge and the fused benzodiazocine ring system.
Propriétés
Numéro CAS |
64995-03-5 |
|---|---|
Formule moléculaire |
C17H14N2O |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
8-phenyl-1,9-diazatricyclo[8.2.1.02,7]trideca-2,4,6,8-tetraen-12-one |
InChI |
InChI=1S/C17H14N2O/c20-16-10-13-11-19(16)15-9-5-4-8-14(15)17(18-13)12-6-2-1-3-7-12/h1-9,13H,10-11H2 |
Clé InChI |
NIOMFKONZNWZSR-UHFFFAOYSA-N |
SMILES canonique |
C1C2CN(C1=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


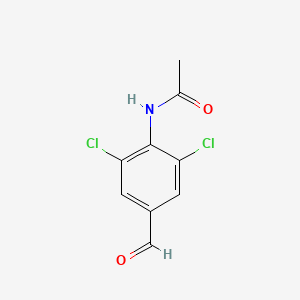


![Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate](/img/structure/B14500964.png)
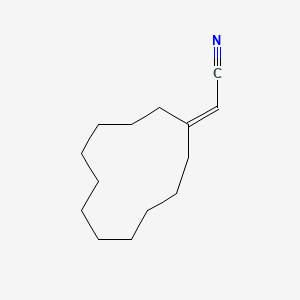
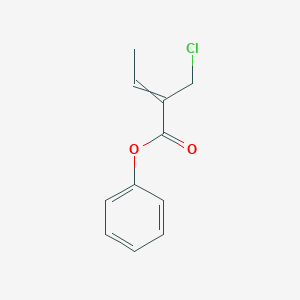

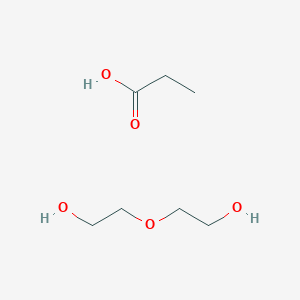
![Bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14500979.png)
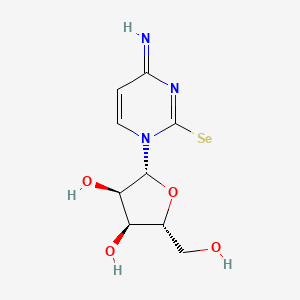
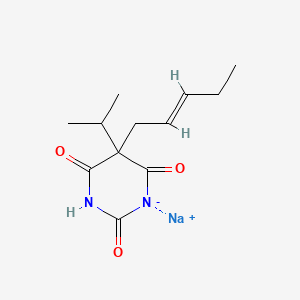
![2,3-Diisocyanato-7-methylbicyclo[2.2.1]heptane](/img/structure/B14501001.png)
![Methyl hydroxy[(methoxycarbonyl)amino]acetate](/img/structure/B14501003.png)
![2-[(Oct-5-en-2-yl)oxy]oxane](/img/structure/B14501008.png)
